Enantioselective Reduction: Yield and Enantiomeric Purity of (S)-2-Amino-5-chlorobenzhydrol Compared to Racemic Reduction
Microbiological reduction of 2-amino-5-chlorobenzophenone using Rhodosporidium toruloides produces the (S)-enantiomer of N-isonicotinoyl-2-amino-5-chlorobenzhydrol with an isolated yield of 45% and an enantiomeric excess of >99% [1]. In contrast, standard chemical reduction using sodium borohydride yields only racemic (±)-2-amino-5-chlorobenzhydrol, which lacks the chiral purity required for the plant growth regulator inabenfide .
| Evidence Dimension | Isolated yield and enantiomeric purity |
|---|---|
| Target Compound Data | 45% isolated yield, >99% ee for (S)-enantiomer |
| Comparator Or Baseline | Racemic (±)-2-amino-5-chlorobenzhydrol (obtained via NaBH4 reduction) |
| Quantified Difference | +45% isolated yield for enantiopure product; >99% ee vs. 0% ee |
| Conditions | Microbiological reduction using Rhodosporidium toruloides followed by isonicotinoylation, compared to standard chemical reduction with sodium borohydride |
Why This Matters
Procurement of the enantiopure form is essential for downstream synthesis of the chiral plant growth regulator inabenfide; the racemic mixture cannot substitute.
- [1] Matsuyama, K., et al. (1991). Asymmetric Reduction of 2-Aminobenzophenone Using Yeast, Rhodosporidium toruloides. Chemical and Pharmaceutical Bulletin, 39(10), 2498–2501. doi:10.1248/cpb.39.2498 View Source
